Naphtho[1,2-d]thiazol-2(1H)-one (9CI)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-benzo[e][1,3]benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c13-11-12-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZROULYDNUMFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562044 | |
| Record name | Naphtho[1,2-d][1,3]thiazol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109967-34-2 | |
| Record name | Naphtho[1,2-d][1,3]thiazol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Naphtho 1,2 D Thiazol 2 1h One 9ci and Its Core Structure
Cyclization Reactions for Thiazole (B1198619) Ring Formation
The formation of the thiazole ring fused to a naphthalene (B1677914) core is a critical step in the synthesis of Naphtho[1,2-d]thiazol-2(1H)-one. This is often achieved through cyclization reactions that build the thiazole moiety onto a pre-existing naphthalene structure.
Reactions Involving 2-Aminonaphthalene Precursors
A common and direct approach to the naphthothiazole skeleton involves the use of 2-aminonaphthalene derivatives as starting materials. For instance, Schiff bases derived from the reaction of naphtha[1,2-d]thiazol-2-amine with various substituted aromatic aldehydes have been synthesized. nih.gov This highlights a method where the core amine is first functionalized before further reactions.
Multistep Reaction Pathways
In some cases, a multistep sequence is necessary to construct the desired Naphtho[1,2-d]thiazol-2(1H)-one framework. These pathways may involve the initial synthesis of a substituted naphthalene precursor followed by a series of reactions to form the fused thiazole ring. For example, the synthesis of related naphthoxazole derivatives has been achieved through the intramolecular cyclization of amido-derivatives at elevated temperatures. nih.gov A similar strategy could be envisioned for the synthesis of the corresponding naphthothiazole. Another multistep approach involves the ring-opening of a precursor like 4-(benzyloxy)naphtho[1,8-de] researchgate.netresearchgate.netoxazine to a dihydroxynaphthonitrile, which can then undergo further transformations. mdpi.com
Novel and Efficient Synthetic Routes
To improve upon traditional methods, researchers have focused on developing more efficient and streamlined synthetic routes. These modern approaches often involve one-pot reactions, multicomponent strategies, and the use of novel catalytic systems to enhance yield, reduce reaction times, and simplify purification processes.
One-Pot Synthesis Approaches
One-pot syntheses offer significant advantages by combining multiple reaction steps into a single procedure without isolating intermediates. A straightforward, one-pot multicomponent synthesis of 1-(benzothiazolylamino)methyl-2-naphthol derivatives has been achieved through the condensation of 2-naphthol, aldehydes, and 2-aminobenzothiazole, catalyzed by citric acid under solvent-free conditions. uaic.ro This method provides excellent yields and a simple isolation procedure. Similarly, the synthesis of 1,8-naphthyridin-4-one analogues has been accomplished via an efficient one-pot procedure, overcoming issues of impurity formation by using excess base. nih.gov The application of propylphosphonic anhydride (B1165640) (T3P®) has also enabled a one-pot, two-step synthesis of naphthoxazinones. mdpi.com
| Catalyst/Reagent | Reactants | Product | Key Features |
| Citric Acid | 2-Naphthol, Aldehydes, 2-Aminobenzothiazole | 1-(Benzothiazolylamino)methyl-2-naphthol derivatives | One-pot, solvent-free, excellent yields. uaic.ro |
| Excess Base | - | 1,8-Naphthyridones | One-pot, overcomes impurity formation. nih.gov |
| Propylphosphonic Anhydride (T3P®) | 2-Naphthol, Methyl Carbamate, Aromatic Aldehydes | Naphthoxazinones | One-pot, two-step. mdpi.com |
| Nano-graphene oxide | Aldehydes, 2-Naphthol, Acetamide | 1-Amidoalkyl-2-naphthols | One-pot, three-component, solvent-free, reusable catalyst. indexcopernicus.com |
Visible-Light-Initiated Cascade Reactions for Related Naphthothiazole Amines
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly reaction conditions. A notable example is the visible-light-induced cascade reaction of 2-isothiocyanatonaphthalenes and amines to produce naphtho[2,1-d]thiazol-2-amines. researchgate.netresearchgate.net This method utilizes ambient air as the oxidant and proceeds without the need for an external photocatalyst or additives. researchgate.netresearchgate.net Similarly, visible-light-induced cascade reactions have been employed for the synthesis of 3-acylated quinolines from N-propargyl aromatic amines and acyl oxime esters, demonstrating the versatility of this approach for constructing complex heterocyclic systems. organic-chemistry.org
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. This approach is particularly valuable for generating libraries of structurally diverse compounds. The synthesis of 1-(benzothiazolylamino)methyl-2-naphthol derivatives via a one-pot, three-component reaction is a prime example of this strategy. uaic.ro The use of MCRs has also been instrumental in the synthesis of various other heterocyclic compounds, including 1-amidoalkyl-2-naphthols and highly functionalized furans. researchgate.nettubitak.gov.tr The development of MCRs is a growing area of research, with new strategies continually being developed for the synthesis of complex molecules. researchgate.net
| Reaction Type | Reactants | Product | Key Features |
| One-pot, three-component | 2-Naphthol, Aldehydes, 2-Aminobenzothiazole | 1-(Benzothiazolylamino)methyl-2-naphthol derivatives | Citric acid catalyzed, solvent-free. uaic.ro |
| One-pot, three-component | β-Naphthol, Aldehydes, Amides | 1-Amidoalkyl-2-naphthols | p-Nitrobenzoic acid promoted, solvent-free. researchgate.net |
| One-pot, three-component | Arylglyoxals, Acetylacetone, 2,6-Dialkyl Phenol | 1-(4-(3,5-Dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives | Catalyst-free, base-mediated. tubitak.gov.tr |
| One-pot, three-component | 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide, Carbonyl Compounds | Thiazole and Thiazolyl-pyrazole derivatives | Neat reaction conditions, high yields. acgpubs.org |
Green Chemistry Principles in Naphthothiazole Synthesis
The application of green chemistry principles to the synthesis of naphthothiazoles aims to reduce the environmental impact of chemical processes. Key strategies include the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions.
Solvent-free synthesis, or solid-state synthesis, represents a significant advancement in green chemistry. For instance, the synthesis of related heterocyclic compounds, such as 1-(benzothiazolylamino)methyl-2-naphthol derivatives, has been successfully achieved under solvent-free conditions at elevated temperatures (120 °C) using a reusable nanoporous catalyst, ZnO@SO3H@Tropine. rsc.org This approach not only minimizes the use of hazardous organic solvents but also simplifies product isolation and catalyst recovery. rsc.org In a similar vein, a bio-based and recyclable magnetic nanocatalyst, Fe3O4@nano-cellulose/TiCl, has been employed for the one-pot solvent-free synthesis of 2,3-dihydro-2-substituted-1H-naphtho[1,2-e] researchgate.netnih.govoxazine derivatives at room temperature. nih.gov This method offers high yields, short reaction times, and easy catalyst separation using a magnet. nih.gov
The use of water as a green solvent is another important aspect. Microwave-assisted synthesis of benzo[d]imidazo[2,1-b]thiazoles, a related fused heterocyclic system, has been reported in a water-isopropyl alcohol mixture, eliminating the need for toxic transition-metal catalysts. nih.gov This highlights the potential for developing aqueous synthetic routes for Naphtho[1,2-d]thiazol-2(1H)-one.
The choice of catalyst is also critical. The development of heterogeneous, reusable catalysts is a cornerstone of green synthesis. As mentioned, nanocatalysts like ZnO@SO3H@Tropine and Fe3O4@nano-cellulose/TiCl have demonstrated high efficiency and reusability in the synthesis of related naphtho-fused heterocycles. rsc.orgnih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly.
Table 1: Application of Green Chemistry Principles in the Synthesis of Related Heterocyclic Compounds
| Green Chemistry Principle | Methodology | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Use of a reusable catalyst | One-pot, three-component synthesis | ZnO@SO3H@Tropine | Solvent-free | 120 °C | 95-99 | rsc.orgnih.gov |
| Use of a bio-based catalyst | One-pot, three-component synthesis | Fe3O4@nano-cellulose/TiCl | Solvent-free | Room Temp. | High | nih.gov |
| Use of a green solvent | Microwave-assisted synthesis | None | Water-IPA (1:1) | Microwave | High | nih.gov |
| Use of alternative energy | Microwave-assisted synthesis | None | Various | Microwave | 31-92 | nih.gov |
Optimization of Synthetic Yields and Purity
Optimizing the synthetic yield and purity of Naphtho[1,2-d]thiazol-2(1H)-one is essential for its practical application. This involves a systematic study of various reaction parameters, including the choice of catalyst, catalyst loading, reaction temperature, and solvent.
In the synthesis of structurally similar 1-amido/thioamidoalkyl-2-naphthols, a study on the optimization of reaction conditions revealed that both the catalyst type and its concentration play a crucial role. For instance, using salicylic (B10762653) acid as a catalyst under solvent-free conditions at 100 °C, the yield of the desired product was significantly influenced by the catalyst loading, with 15 mol% found to be the optimal amount. researchgate.net Increasing the catalyst amount beyond this did not lead to a further increase in yield. researchgate.net
Temperature is another critical factor. The same study on 1-amido/thioamidoalkyl-2-naphthols demonstrated that 100 °C was the optimal temperature for the reaction under solvent-free conditions. researchgate.net Lowering the temperature resulted in reduced yields, while further increasing it did not provide any significant advantage. researchgate.net
The choice of solvent, or the decision to proceed without one, profoundly impacts the reaction outcome. In the synthesis of 1-(benzothiazolylamino)methyl-2-naphthol derivatives, it was found that performing the reaction under solvent-free conditions at 120 °C gave the best results in terms of reaction time and yield. nih.gov When various solvents were tested, the yields were generally lower, and the reaction times were longer. nih.gov
The following table illustrates the optimization of reaction conditions for the synthesis of a related naphthol derivative, providing a model for how the synthesis of Naphtho[1,2-d]thiazol-2(1H)-one could be optimized.
Table 2: Optimization of Reaction Conditions for the Synthesis of a 1-Amidoalkyl-2-naphthol Derivative
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 5 | Water | Reflux | 120 | 25 | researchgate.net |
| 2 | - | Solvent-free | 100 | 120 | Trace | researchgate.net |
| 3 | 5 | Solvent-free | 100 | 50 | 83 | researchgate.net |
| 4 | 10 | Solvent-free | 100 | 45 | 90 | researchgate.net |
| 5 | 15 | Solvent-free | 100 | 40 | 95 | researchgate.net |
| 6 | 20 | Solvent-free | 100 | 40 | 95 | researchgate.net |
| 7 | 15 | Solvent-free | 80 | 60 | 70 | researchgate.net |
| 8 | 15 | Solvent-free | 120 | 40 | 92 | researchgate.net |
Based on the synthesis of 1-amido/thioamidoalkyl-2-naphthols as a model system.
By systematically evaluating these parameters, it is possible to develop a highly efficient and optimized protocol for the synthesis of Naphtho[1,2-d]thiazol-2(1H)-one, ensuring high yields and purity while adhering to the principles of green chemistry.
Chemical Reactivity and Transformations of Naphtho 1,2 D Thiazol 2 1h One 9ci
Oxidation Reactions and Products
While specific oxidation studies on Naphtho[1,2-d]thiazol-2(1H)-one are not extensively documented, the reactivity of related naphthothiazole and naphthoquinone structures provides significant insights. For instance, in the synthesis of novel naphtho[2,3-d]thiazole-4,9-diones, a 2-(methylthio) derivative was successfully oxidized to the corresponding 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione using meta-chloroperoxybenzoic acid (mCPBA) nih.gov. This indicates that the sulfur atom in the thiazole (B1198619) ring can be selectively oxidized.
Furthermore, the fused naphthoquinone moiety, which is structurally related, is known to undergo redox cycling. Natural and synthetic 1,4-naphthoquinones can be reduced to semiquinones and hydroquinones and subsequently reoxidized, a process that can involve the generation of reactive oxygen species nih.govmdpi.com. These compounds also catalytically oxidize hydrogen sulfide (B99878) (H₂S) to various reactive sulfur species, including polysulfides and sulfoxides mdpi.com. This reactivity suggests that the naphthalene (B1677914) portion of the Naphtho[1,2-d]thiazol-2(1H)-one could potentially participate in similar redox processes under specific conditions.
Table 1: Oxidation Reactions of Related Naphthothiazole Structures
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 2-(Methylthio)naphtho[2,3-d]thiazole-4,9-dione | mCPBA | 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | nih.gov |
Reduction Reactions and Derivatives
The thiazole ring, in general, exhibits considerable stability towards certain reducing agents. It is resistant to reduction by platinum-catalyzed hydrogenation and by metal-in-acid reductions pharmaguideline.com. However, more potent reducing conditions can affect the ring. Treatment with Raney nickel, a strong desulfurizing agent, can lead to the cleavage and degradation of the thiazole ring pharmaguideline.com. This suggests that while the Naphtho[1,2-d]thiazol-2(1H)-one core is robust, the thiazolone ring can be opened under aggressive reductive conditions, likely leading to derivatives of aminonaphthalene. Specific reduction studies on the carbonyl group of the thiazolone ring in this specific system are not widely reported.
Electrophilic Substitution Reactions
The orientation of electrophilic substitution on the naphthothiazole scaffold is influenced by the electronic properties of both the naphthalene and thiazole rings. In the simple thiazole ring, the C5 position is the most electron-rich and is the preferred site for attack by electrophiles like in halogenation and sulfonation pharmaguideline.comias.ac.in. When the thiazole ring is fused to a naphthalene system, the outcome becomes more complex.
Studies on related naphthothiazole derivatives show that electrophilic substitution often occurs on the fused aromatic system or on other attached functional groups. For example, electrophilic substitution reactions (nitration, bromination, formylation, and acylation) on 2-(furan-2-yl)naphtho[2,1-d] nih.govpharmaguideline.comthiazole occurred exclusively at the 5-position of the furan (B31954) ring, indicating its higher activation compared to the naphthothiazole core researchgate.net. In another instance, direct halogenation (chlorination and bromination) of the thiazolo[5,4-d]thiazole (B1587360) ring system has been successfully demonstrated, yielding mono- and di-halogenated products researchgate.net. For Naphtho[1,2-d]thiazol-2(1H)-one, electrophilic attack would be predicted to occur on the naphthalene ring system, with the precise position being directed by the combined electronic effects of the fused thiazolone ring and any existing substituents.
Table 2: Electrophilic Substitution on Related Thiazole Systems
| Substrate | Reagent/Reaction | Position of Substitution | Reference |
|---|---|---|---|
| Thiazole | Halogenation/Sulfonation | C5 | pharmaguideline.comias.ac.in |
| 2-(Furan-2-yl)naphtho[2,1-d] nih.govpharmaguideline.comthiazole | Nitration, Bromination, Formylation, Acylation | 5-position of furan ring | researchgate.net |
Nucleophilic Substitution Reactions
The thiazole ring is generally electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2 position pharmaguideline.com. The presence of a good leaving group, such as a halogen, at the C2, C4, or C5 positions facilitates nucleophilic substitution pharmaguideline.comsciepub.com.
This reactivity pattern is observed in related, more complex systems. In the case of naphtho[2,3-d]thiazole-4,9-diones, a 2-(methylsulfinyl) group, which is a good leaving group, was readily displaced by various amine nucleophiles, including benzylamine, morpholine, and piperidine, to afford a series of 2-amino-substituted derivatives nih.gov. This demonstrates the high susceptibility of the C2 position of the naphthothiazole system to nucleophilic substitution. Furthermore, studies on unprotected naphthoic acids have shown that ortho-fluoro or methoxy (B1213986) groups can be displaced by organolithium and Grignard reagents researchgate.net. This suggests that if Naphtho[1,2-d]thiazol-2(1H)-one were appropriately substituted with a suitable leaving group on the naphthalene ring, it could undergo nucleophilic aromatic substitution.
Table 3: Nucleophilic Substitution on Related Naphthothiazole Structures
| Substrate | Nucleophile | Position of Substitution | Product Type | Reference |
|---|---|---|---|---|
| 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | Various amines (benzylamine, morpholine, etc.) | C2 | 2-Amino-naphtho[2,3-d]thiazole-4,9-diones | nih.gov |
| Halogenated Thiazoles | Methoxide (CH₃O⁻) | C2, C4, or C5 | Methoxy-thiazoles | sciepub.com |
Hydrolysis Pathways of Related Naphthothiazole Structures
The stability of the thiazolone ring to hydrolysis can be influenced by its substituents. While direct hydrolysis studies on Naphtho[1,2-d]thiazol-2(1H)-one are scarce, related structures provide clues to its potential behavior. For example, the hydrolysis of 2-aminothiazin-4-one derivatives in an acidic medium leads to the formation of thiazinane-2,4-diones, indicating cleavage and reformation of the heterocyclic ring nih.gov. In a more closely related example, a 3-(4-antipyrinyl)-2-imino-4-thiazolidinone was hydrolyzed to the corresponding 3-(4-antipyrinyl)-5,5-dimethyl-2-oxo-4-thiazolidinone researchgate.net. This reaction involves the conversion of an exocyclic imino group to a carbonyl group, while the core thiazolidinone ring remains intact. This suggests that the endocyclic carbonyl of Naphtho[1,2-d]thiazol-2(1H)-one is likely stable, but exocyclic groups or the ring itself could be susceptible to hydrolysis under specific acidic or basic conditions.
Tautomerism Studies: Thione-Thiol Equilibrium in Related Naphthothiazolones
The compound Naphtho[1,2-d]thiazol-2(1H)-one exists predominantly in the lactam (or thione, C=O) form, as indicated by its nomenclature. However, it can theoretically exist in equilibrium with its tautomeric thiol form, Naphtho[1,2-d]thiazol-2-ol. This type of tautomerism is a well-known phenomenon in heterocyclic chemistry.
Computational and experimental studies on analogous heterocyclic systems, such as 1,2,4-triazole-3-thione and substituted 1,3,4-thiadiazoles, provide insight into this equilibrium nih.govresearchgate.netnih.gov. Quantum chemical calculations on 1,2,4-triazole-3-thione have shown that the thione form is the most stable tautomer in the gas phase across various levels of theory nih.gov. Similarly, a combined experimental and theoretical study on 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid concluded that the thione tautomer is the more stable species in aqueous solution researchgate.netnih.gov. These findings strongly suggest that for Naphtho[1,2-d]thiazol-2(1H)-one, the equilibrium lies heavily in favor of the thione form under normal conditions.
Table 4: Tautomeric Stability in Related Thione/Thiol Systems
| Compound System | Method | More Stable Tautomer | Reference |
|---|---|---|---|
| 1,2,4-Triazole-3-thione | Quantum Chemical Calculations (HF, B3LYP, MP2) | Thione | nih.gov |
Cycloaddition Reactions and Mechanistic Investigations
The fused π-system of naphthothiazoles allows them to participate in cycloaddition reactions, providing pathways to more complex heterocyclic structures. The specific mode of reaction depends on the nature of the naphthothiazole derivative and the reacting partner.
One notable reaction involves the [3+2] cycloaddition of thiazolium azomethine ylides. When equipped with a suitable leaving group, these ylides react with acetylenes to form pyrrolo[2,1-b]thiazoles nih.gov. Another example is the reaction of 2-aminothiazoles with dimethyl acetylenedicarboxylate (B1228247) (DMAD), which unexpectedly yields pyridine (B92270) derivatives. The proposed mechanism involves an initial [2+2] cycloaddition of the alkyne to the C4=C5 bond of the thiazole ring, followed by a thermal disrotatory ring-opening of the fused cyclobutene (B1205218) intermediate researchgate.net. Furthermore, [3+2] cycloaddition reactions are a key step in the synthesis of complex spirooxindole compounds grafted with an imidazo[2,1-b]thiazole (B1210989) scaffold mdpi.com. These examples highlight the versatility of the thiazole and naphthothiazole cores in constructing diverse molecular architectures through various cycloaddition pathways.
Table 5: Cycloaddition Reactions Involving Thiazole Scaffolds
| Thiazole Derivative | Reactant | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Thiazolium azomethine ylides | Acetylenes | [3+2] Cycloaddition | Pyrrolo[2,1-b]thiazoles | nih.gov |
| 2-Aminothiazoles | Dimethyl acetylenedicarboxylate (DMAD) | [2+2] Cycloaddition followed by ring opening | Pyridine derivatives | researchgate.net |
Derivatization Strategies for Naphtho 1,2 D Thiazol 2 1h One 9ci
Functionalization via Alkylation and Acylation
Functionalization of the Naphtho[1,2-d]thiazol-2(1H)-one core at the nitrogen atom through alkylation and acylation represents a primary strategy for introducing structural diversity. While direct studies on the N-alkylation and N-acylation of Naphtho[1,2-d]thiazol-2(1H)-one are not extensively documented in the reviewed literature, the reactivity of the endocyclic nitrogen in the thiazolone ring is analogous to that in other similar heterocyclic systems, suggesting that these reactions are feasible.
The nitrogen atom in the thiazol-2(1H)-one ring possesses a lone pair of electrons and can act as a nucleophile, making it susceptible to reaction with electrophiles such as alkyl halides and acyl chlorides. N-alkylation would introduce alkyl groups, which can influence the lipophilicity and steric profile of the molecule. Similarly, N-acylation would introduce acyl groups, providing handles for further functionalization or for modulating electronic properties.
An example of a related N-substituted derivative is 1-ethyl-3a,4,5,9b-tetrahydro-9b-hydroxy-naphtho[1,2-d]thiazole-2(1H)-thione, which features an ethyl group on the nitrogen atom of the thiazolidine-2-thione ring. This indicates that N-alkylation of the naphthothiazole scaffold is a viable synthetic route.
Table 1: Potential Alkylation and Acylation Reactions
| Reaction Type | Reagent Example | Potential Product |
|---|---|---|
| N-Alkylation | Methyl iodide | 1-Methylnaphtho[1,2-d]thiazol-2(1H)-one |
Synthesis of Schiff Bases and Metal Complexes
A prominent derivatization strategy for the related naphtho[1,2-d]thiazol-2-amine involves the synthesis of Schiff bases and their subsequent coordination with metal ions to form metal complexes. This approach leverages the reactive 2-amino group to introduce a wide array of functionalities.
Schiff bases, or imines, are formed through the condensation reaction of the primary amino group of naphtho[1,2-d]thiazol-2-amine with various substituted aromatic aldehydes. This reaction is typically carried out in a suitable solvent such as glacial acetic acid under reflux conditions beilstein-journals.org. The resulting 2-benzylideneaminonaphthothiazoles incorporate a lipophilic naphthalene (B1677914) ring, which can enhance their ability to permeate biological membranes beilstein-journals.orgresearchgate.netsemanticscholar.org.
These Schiff bases can then act as ligands, coordinating with various transition metal ions like Co(II), Ni(II), and Cu(II) to form metal complexes beilstein-journals.orgresearchgate.netnih.gov. The formation of these complexes is typically achieved by treating the Schiff base with the corresponding metal salt in an ethanolic solution beilstein-journals.orgresearchgate.netsemanticscholar.org. The coordination often involves the azomethine nitrogen and, in the case of Schiff bases derived from salicylaldehyde, the phenolic oxygen.
Table 2: Examples of Synthesized Schiff Bases and Metal Complexes
| Starting Material | Aldehyde | Schiff Base Product | Metal Ion | Metal Complex | Reference |
|---|---|---|---|---|---|
| Naphtho[1,2-d]thiazol-2-amine | Salicylaldehyde | 2-(2'-Hydroxy)benzylideneaminonaphthothiazole | Co(II) | Co(II) complex of 2-(2'-Hydroxy)benzylideneaminonaphthothiazole | beilstein-journals.orgresearchgate.net |
| Naphtho[1,2-d]thiazol-2-amine | 4-Chlorobenzaldehyde | 2-(4'-Chlorobenzylidene)aminonaphthothiazole | Ni(II) | Ni(II) complex of 2-(2'-Hydroxy)benzylideneaminonaphthothiazole | beilstein-journals.orgresearchgate.net |
Preparation of Urea and Thiourea Derivatives
The synthesis of urea and thiourea derivatives represents another important functionalization strategy, primarily explored starting from naphtho[1,2-d]thiazol-2-amine. These derivatives are of interest due to the diverse biological activities associated with the urea and thiourea moieties.
The general approach involves the reaction of the 2-amino group of naphtho[1,2-d]thiazol-2-amine with appropriately substituted isocyanates or isothiocyanates. This addition reaction leads to the formation of N-(substituted phenyl)-N'-(naphtho[1,2-d]thiazol-2-yl)urea or thiourea derivatives. The synthesis of thiourea derivatives of naphtho[1,2-d]thiazole (B8768961) and their subsequent cyclization products has been reported researchgate.net.
These derivatization reactions allow for the introduction of a variety of substituents on the terminal nitrogen of the urea or thiourea group, enabling the exploration of structure-activity relationships.
Table 3: Examples of Urea and Thiourea Synthesis
| Starting Material | Reagent | Product Type |
|---|---|---|
| Naphtho[1,2-d]thiazol-2-amine | Phenyl isocyanate | N-Phenyl-N'-(naphtho[1,2-d]thiazol-2-yl)urea |
Introduction of Diverse Functional Groups for Structure Elucidation
The introduction of various functional groups onto the naphthothiazole core is crucial for elucidating structure-activity relationships and for fine-tuning the properties of the molecule. Electrophilic substitution reactions are a common method for introducing new functionalities onto aromatic rings.
While specific studies on the electrophilic substitution of Naphtho[1,2-d]thiazol-2(1H)-one are limited, research on related naphthothiazole systems provides insights into potential reaction pathways. For instance, electrophilic substitution reactions such as nitration, bromination, formylation, and acylation on 2-(furan-2-yl)naphtho[2,1-d] beilstein-journals.orgairo.co.inthiazole (B1198619) have been shown to occur exclusively at the 5-position of the furan (B31954) ring nih.gov. This suggests that the naphthalene ring of the naphthothiazole system can also be a target for electrophilic attack, although the position of substitution would be influenced by the directing effects of the fused thiazole ring and any existing substituents.
The reactivity of the thiazole ring itself towards electrophiles generally favors the C5 position, especially with electron-donating groups at the C2 position pharmaguideline.com. Nucleophilic substitution reactions, on the other hand, are more likely to occur at the electron-deficient C2-position of the thiazole ring pharmaguideline.com.
Advanced Spectroscopic Characterization Techniques for Naphthothiazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and coupling interactions of hydrogen atoms in a molecule. For Naphtho[1,2-d]thiazol-2(1H)-one, the ¹H NMR spectrum is expected to show a series of signals corresponding to the aromatic protons on the naphthalene (B1677914) ring system and the N-H proton of the thiazolone ring.
The chemical shifts (δ) of the aromatic protons are influenced by the fused heterocyclic ring and the carbonyl group. Typically, these protons would appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. The multiplicity of these signals (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons, providing crucial information about their relative positions on the naphthalene core. The N-H proton of the thiazolone ring is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
Detailed research findings on the specific ¹H NMR chemical shifts for Naphtho[1,2-d]thiazol-2(1H)-one are not available in the provided search results. The data below is a hypothetical representation based on related structures.
Table 1: Hypothetical ¹H NMR Data for Naphtho[1,2-d]thiazol-2(1H)-one
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 7.80 - 7.90 | d | 8.0 - 8.5 |
| H-5 | 7.40 - 7.50 | t | 7.5 - 8.0 |
| H-6 | 7.55 - 7.65 | t | 7.5 - 8.0 |
| H-7 | 8.00 - 8.10 | d | 8.0 - 8.5 |
| H-8 | 7.70 - 7.80 | d | 7.5 - 8.0 |
| H-9 | 8.10 - 8.20 | d | 8.0 - 8.5 |
Note: This table is for illustrative purposes only. Actual experimental data is required for accurate assignment.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for Naphtho[1,2-d]thiazol-2(1H)-one would display distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the thiazolone ring is a key diagnostic signal, expected to appear significantly downfield (typically δ 160-180 ppm). The aromatic carbons of the naphthalene moiety and the carbons of the thiazole (B1198619) ring would resonate in the region of approximately 110-150 ppm. The chemical shifts provide insight into the electronic environment of each carbon atom.
Specific experimental ¹³C NMR data for Naphtho[1,2-d]thiazol-2(1H)-one could not be located in the search results. The table below is a generalized representation.
Table 2: Hypothetical ¹³C NMR Data for Naphtho[1,2-d]thiazol-2(1H)-one
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 170.5 |
| Quaternary Carbons | 128.0 - 145.0 |
Note: This table is for illustrative purposes only and requires experimental verification.
Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique that reveals long-range (typically 2-4 bond) correlations between protons and carbons. nih.gov This is particularly useful for connecting different parts of a molecule, especially through quaternary carbons that are not observed in proton-detected experiments like HSQC. nih.gov For Naphtho[1,2-d]thiazol-2(1H)-one, an HMBC experiment would be critical for unambiguously assigning the quaternary carbons of the naphthalene ring and the thiazolone moiety by observing their correlations with nearby protons. For example, correlations between the N-H proton and adjacent carbons (C=O and C-3a) would confirm the structure of the heterocyclic ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is suitable for volatile and thermally stable compounds. The analysis of Naphtho[1,2-d]thiazol-2(1H)-one by GC-MS would first involve its separation from other components on a GC column, characterized by a specific retention time. The separated compound would then be ionized, and its mass spectrum recorded. The mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight, and a series of fragment ions, which can be used to deduce the structure. Derivatization may sometimes be necessary to increase the volatility of the compound for GC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is well-suited for compounds that are not sufficiently volatile or stable for GC-MS. In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. The resulting data includes the retention time from the LC and the mass spectrum from the MS. This technique is highly sensitive and can provide accurate mass measurements, which aids in determining the elemental composition of the molecule. For Naphtho[1,2-d]thiazol-2(1H)-one, LC-MS would be an effective method for its identification and quantification in complex mixtures.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of naphthothiazole compounds, offering precise mass measurements that facilitate the unambiguous determination of elemental compositions. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This high level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas, a critical step in identifying new chemical entities and verifying the products of complex synthetic pathways.
In the analysis of naphthothiazole derivatives, HRMS is routinely used to confirm the molecular formula of a synthesized compound by comparing the experimentally measured mass with the theoretically calculated mass. For instance, in the characterization of Naphtho[1,2-d]thiazol-2-ylamine, a closely related compound, HRMS found the molecular weight to be 200.0410, which corresponds closely to the calculated weight of 200.0408 for the molecular formula C₁₁H₈N₂S. nih.gov This level of precision provides strong evidence for the successful synthesis of the target structure.
Similarly, HRMS has been applied to confirm the structures of analogous heterocyclic systems, such as naphtho[1,2-d]isoxazole derivatives. For 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole, the expected molecular ion [M+H]⁺ was calculated to have an m/z of 239.1178 for the formula C₁₅H₁₅N₂O⁺; the experimental value found was 239.1173, confirming the composition. mdpi.compreprints.org This technique is crucial for ruling out alternative structures and confirming the identity of isomers or reaction byproducts. mdpi.com
| Compound | Molecular Formula | Calculated m/z | Found m/z | Ion |
|---|---|---|---|---|
| Naphtho[1,2-d]thiazol-2-ylamine | C₁₁H₈N₂S | 200.0408 | 200.0410 | [M]⁺ |
| Anthra[2,1-d]thiazol-2-ylamine | C₁₅H₁₀N₂S | 250.0565 | 250.0564 | [M]⁺ |
| 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole | C₁₅H₁₅N₂O⁺ | 239.1178 | 239.1173 | [M+H]⁺ |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves to identify the functional groups and characterize the bonding framework within a molecule. These methods are complementary and provide a detailed fingerprint of the molecular structure of naphthothiazole compounds.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. For Naphtho[1,2-d]thiazol-2(1H)-one, characteristic absorption bands are expected for its key functional groups. The carbonyl group (C=O) of the thiazolone ring typically exhibits a strong stretching vibration in the range of 1670-1710 cm⁻¹. The N-H group should show a stretching band around 3100-3300 cm⁻¹. The fused aromatic naphthalene system gives rise to characteristic C=C stretching vibrations between 1500 and 1620 cm⁻¹ and C-H stretching vibrations just above 3000 cm⁻¹. preprints.orgmdpi.comresearchgate.net The C=N bond of the thiazole ring and the C-S bond would also show characteristic absorptions, typically in the 1630-1680 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.
Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. nih.gov For naphthothiazoles, Raman spectroscopy can effectively probe the vibrations of the aromatic rings and the C-S bond. nih.govresearchgate.net For example, in studies of related benzothiazoles, C=N stretching vibrations have been identified in the 1412-1513 cm⁻¹ range. researchgate.net The analysis of 2-aminothiazole has shown characteristic bands that can distinguish between its tautomeric forms, a feature that could be relevant for Naphtho[1,2-d]thiazol-2(1H)-one, which can exist in keto-enol tautomers. researchgate.net
| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| N-H | IR | 3100 - 3300 | Stretching |
| Aromatic C-H | IR | 3000 - 3100 | Stretching |
| C=O (Amide) | IR | 1670 - 1710 | Stretching |
| C=N | IR/Raman | 1630 - 1680 | Stretching |
| Aromatic C=C | IR/Raman | 1500 - 1620 | Stretching |
| C-S | IR/Raman | 600 - 800 | Stretching |
UV-Visible Spectroscopy for Molecular Interactions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq For aromatic and conjugated systems like Naphtho[1,2-d]thiazol-2(1H)-one, the spectra are dominated by π → π* and n → π* transitions. The extended π-system of the fused naphthalene and thiazole rings results in characteristic absorption bands.
The UV-Vis spectrum of a naphthothiazole derivative typically shows multiple absorption maxima (λmax). These bands arise from the electronic transitions within the naphthalene chromophore and the thiazole heterocycle. For example, a related naphtho[1,2-d]isoxazole derivative displayed strong absorptions at 214.4 nm, 233.0 nm, and 249.6 nm. mdpi.compreprints.org The lower wavelength absorptions are characteristic of the naphthalene moiety, while the longer wavelength bands are influenced by the entire conjugated system, including the heterocyclic ring. mdpi.com
This technique is particularly useful for studying molecular interactions. Changes in the molecular environment, such as solvent polarity or binding to a biological macromolecule, can alter the energy of the electronic orbitals. This results in a shift of the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. By monitoring these shifts, researchers can gain insights into non-covalent interactions, such as hydrogen bonding or π-stacking, between the naphthothiazole compound and its surroundings. nih.gov
| Compound/Class | λmax (nm) | Solvent |
|---|---|---|
| 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole | 214.4, 233.0, 249.6, 338.8 | MeCN |
| (E)-2-methyl-5-(2-(thiophen-2-yl)vinyl)thiazole | 318 | ACN |
| 2-bromo-6-methoxynaphthalene | 231, 267, 277, 322, 337 | DMSO |
Circular Dichroism (CD) Spectroscopy for Structural Insights
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While Naphtho[1,2-d]thiazol-2(1H)-one itself is achiral, CD spectroscopy becomes highly relevant for its chiral derivatives or when the molecule interacts with a chiral environment, such as a protein or DNA.
If a chiral center is introduced into a naphthothiazole derivative, the compound will exhibit a characteristic CD spectrum. The electronic transitions observed in the UV-Vis spectrum will give rise to positive or negative CD signals, known as Cotton effects. The sign and magnitude of these signals are exquisitely sensitive to the molecule's three-dimensional structure and absolute configuration.
Furthermore, CD spectroscopy is instrumental in studying the conformation of molecules through a phenomenon known as exciton coupling. ethz.ch If two or more chromophores, such as the naphthalene unit in the naphthothiazole core and another aromatic group, are positioned close to each other in a chiral arrangement, their electronic transitions can couple. This coupling results in a characteristic split CD signal (a bisignate couplet), from which the absolute stereochemistry of the molecule can often be determined. ethz.ch In the context of biological interactions, induced CD signals can appear when an achiral naphthothiazole molecule binds to a chiral macromolecule, providing information about the binding mode and the conformational changes induced upon binding. mdpi.com
Computational Chemistry and Mechanistic Insights for Naphthothiazole Systems
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how naphthothiazole derivatives interact with biological targets.
Molecular docking studies have been employed to assess the binding affinity of naphthothiazole derivatives against various biological targets. For instance, a series of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) urea/thiourea derivatives were docked into the inhibitor binding cavity of the human adenosine (B11128) A2A receptor (AA2AR). nih.gov The docking scores, which are indicative of binding affinity, showed a significant correlation with the experimentally determined antiparkinsonian activity of these compounds. nih.govbioinformation.net
The results indicated that compounds with strong binding affinities, reflected by favorable docking scores, were generally more potent in biological assays. bioinformation.net For example, potent antiparkinsonian agents in this series, which featured a methoxy (B1213986) group on the phenyl ring, demonstrated strong binding interactions. bioinformation.net Conversely, compounds with substitutions like a methyl group or halogens tended to show poorer binding energies. bioinformation.net This highlights the utility of docking in predicting the biological potential of novel naphthothiazole derivatives before their synthesis. bioinformation.net
Table 1: Docking Scores and Interaction Data for Naphthothiazole Derivatives with AA2AR This table is a representative example based on findings described in the literature. Actual values may vary based on the specific derivative and docking software used.
| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |
|---|---|---|---|
| Methoxy-substituted urea | High (e.g., < -8.0) | Phe-168, Glu-169, His-278 | Potent Antagonist |
| Methyl-substituted thiourea | Lower (e.g., > -6.0) | Phe-168 | Weak Antagonist |
| Halogen-substituted urea | Lower (e.g., > -6.0) | Phe-168 | Weak Antagonist |
| Phenoxy-substituted urea | Moderate | Phe-168 | Moderate Antagonist |
Ligand-Receptor Interaction Analysis (e.g., Adenosine A2A Receptor)
Detailed analysis of the docking poses reveals the specific molecular interactions that stabilize the ligand-receptor complex. For naphthothiazole derivatives docked into the human adenosine A2A receptor (PDB code: 3EML), the interactions are multifaceted. nih.govbioinformation.net The docking studies confirmed that these compounds occupy the same binding pocket as the native co-crystallized ligand, ZM-241385. nih.govbioinformation.net
The primary forces driving the binding include π-π stacking and hydrophobic interactions between the naphthyl ring system of the ligand and key amino acid residues in the receptor's active site, such as Phenylalanine-168 (Phe-168). bioinformation.net In addition to these hydrophobic interactions, hydrogen bonding plays a critical role. For the most potent derivatives, hydrogen bonds were observed with residues like Glutamic acid-169 (Glu-169) and Histidine-278 (His-278). bioinformation.net The presence and nature of these interactions are highly dependent on the substituents attached to the core naphthothiazole structure. bioinformation.net
The cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov While specific docking studies for Naphtho[1,2-d]thiazol-2(1H)-one against AChE and BChE are not extensively detailed in the provided results, the general principles of inhibitor binding to these enzymes are well-understood.
Inhibitors typically bind within a deep and narrow gorge that contains the active site. The binding is often stabilized by interactions with key amino acid residues in both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. For BChE, which has a different arrangement of aromatic residues in its active site gorge compared to AChE, the binding interactions can differ, sometimes leading to inhibitor selectivity. nih.gov
In Silico Predictions of Molecular Interactions
Beyond static docking, in silico methods like molecular dynamics (MD) simulations provide a more dynamic picture of ligand-receptor interactions. physchemres.org MD simulations can predict the stability of a compound within the binding site of a target protein over time. physchemres.org These simulations track the movements and conformational changes of both the ligand and the protein, offering insights into the flexibility of the complex and the durability of key interactions identified in docking studies. This approach is essential for validating the binding poses predicted by docking and for refining the understanding of the interaction mechanism. physchemres.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. insilico.eunih.gov For a set of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) urea/thiourea derivatives, a QSAR study established a reliable correlation between the docking scores and the observed antiparkinsonian activity, with a correlation coefficient (r²) of 0.483. nih.govbioinformation.net
QSAR models are built using descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. imist.ma A robust QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. nih.gov The development of such models for naphthothiazole systems can accelerate the identification of derivatives with enhanced biological profiles. nih.gov
Binding Free Energy Calculations (e.g., MM-GBSA)
To obtain a more accurate estimation of binding affinity than what is provided by docking scores alone, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used. researchgate.netresearchgate.netelsevierpure.com The MM-GBSA method calculates the free energy of binding by combining molecular mechanics energy terms with solvation free energies. nih.govnih.gov
This approach is computationally more intensive than docking but offers a more refined prediction of the stability of the ligand-receptor complex. elsevierpure.com MM-GBSA calculations can decompose the binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic, solvation), providing a deeper understanding of the driving forces behind binding. researchgate.net For various ligand-protein systems, MM-GBSA has been successfully used to rank compounds and has shown good correlation with experimental binding affinities. researchgate.net
Table 2: Components of MM-GBSA Binding Free Energy Calculation This table outlines the typical energy components calculated in an MM-GBSA study.
| Energy Component | Description | Contribution to Binding |
|---|---|---|
| ΔE_vdw | Van der Waals energy | Favorable |
| ΔE_ele | Electrostatic energy | Favorable |
| ΔG_gb | Polar solvation energy | Unfavorable |
| ΔG_sa | Non-polar solvation energy | Favorable |
| ΔG_bind | Total Binding Free Energy | Sum of all components |
Biological Activity and Pharmacological Potential of Naphthothiazole Derivatives
Antimicrobial Activity Studies
Naphthothiazole derivatives have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi.
Research into naphthothiazole and related heterocyclic systems has revealed significant antibacterial properties. For instance, certain thiazolo[3,2-a] nih.govnih.govnaphthyridine derivatives show good antibacterial activity against both Gram-positive and Gram-negative bacteria, with efficacy comparable to established antibiotics like ofloxacin (B1677185) and enoxacin. nih.gov The mechanism for these analogues is linked to the inhibition of DNA gyrase in Escherichia coli. nih.gov
Table 1: Antibacterial Activity of Selected Naphthothiazole Derivatives
| Derivative Class | Tested Strains | Reported Activity/Findings | Source |
|---|---|---|---|
| Thiazolo[3,2-a] nih.govnih.govnaphthyridine derivatives | Gram-positive and Gram-negative bacteria (e.g., E. coli) | Activity comparable to ofloxacin; inhibits DNA gyrase. | nih.gov |
| 10-substituted-5H-naphtho[1,2-e] nih.govconsensus.appnih.govtriazolo[3,4-b] nih.govnih.govumsha.ac.irthiadiazin-5-ones | Staphylococcal species | Compounds 4a, 4b, 4c, and 4d showed the highest activity. | umsha.ac.ir |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis, S. aureus, MRSA | MBC values of 1.25, 5.0, and 10 μg/mL, respectively. | nih.gov |
The antifungal potential of naphthothiazole-related structures is also well-documented. Synthetic naphthoquinones have been evaluated against a wide array of opportunistic and dermatophytic fungi. nih.gov One compound, IVS320 (3a,10b-dihydro-1H-cyclopenta[b]naphtho[2,3-d]furan-5,10-dione), demonstrated particularly low minimum inhibitory concentrations (MICs) against dermatophytes (5–28 μg/mL) and Cryptococcus spp. (3–5 μg/mL). nih.gov Its mechanism appears to involve disruption of the cell membrane's permeability, leading to the leakage of potassium ions and other essential components. nih.gov
Table 2: Antifungal Activity of Selected Naphthothiazole-Related Derivatives
| Derivative | Tested Strains | Reported MIC Range | Source |
|---|---|---|---|
| IVS320 | Dermatophytes, Cryptococcus spp. | 5-28 µg/mL, 3-5 µg/mL | nih.gov |
| 10-substituted-5H-naphtho[1,2-e] nih.govconsensus.appnih.govtriazolo[3,4-b] nih.govnih.govumsha.ac.irthiadiazin-5-ones | Candida species | Compounds 4d, 4a, 4e, and 4f were most effective. | umsha.ac.ir |
| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus spp. | 3.12-12.5 µg/mL | nih.gov |
| 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) | Cryptococcus spp. | As low as 0.19 µg/mL | nih.gov |
Anticancer Activity Investigations
Derivatives based on the naphthothiazole scaffold are a significant area of focus in the development of new anticancer agents due to their ability to induce cell death and interfere with key cancer-promoting pathways.
Naphthothiazole derivatives and related compounds have demonstrated considerable cytotoxic activity across a variety of human cancer cell lines. For example, a novel series of triazolonaphthalimides showed excellent anticancer activities, with one of the most potent compounds, LSS-11, exhibiting strong cytotoxicity in human colon cancer cell lines. nih.gov Similarly, certain 1,3-thiazole derivatives bearing a phthalimide (B116566) structure have shown potent cytotoxic effects. nih.gov Compound 5b was highly effective against the MCF-7 breast cancer cell line (IC50 = 0.2 µM), while compounds 5k and 5g were potent against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells, with IC50 values of 0.6 µM and 0.43 µM, respectively. nih.gov
The introduction of a thiazole (B1198619) ring is often a strategy to enhance the cytotoxic potential of a parent compound. nih.gov Studies on novel 1,4-dialkoxynaphthalene-2-alkyl imidazolium (B1220033) salts, which share structural similarities, also found that some derivatives displayed good cytotoxic activities against liver (HepG2) and colon (HT-29) cancer cell lines. mdpi.com
Table 3: Cytotoxic Effects of Selected Thiazole-Containing Derivatives on Cancer Cell Lines
| Derivative Class/Compound | Cancer Cell Line | Reported IC50 Value | Source |
|---|---|---|---|
| Thiazole-phthalimide derivative (5b) | MCF-7 (Breast) | 0.2 µM | nih.gov |
| Thiazole-phthalimide derivative (5k) | MDA-MB-468 (Breast) | 0.6 µM | nih.gov |
| Thiazole-phthalimide derivative (5g) | PC-12 (Pheochromocytoma) | 0.43 µM | nih.gov |
| Triazolonaphthalimide (LSS-11) | Human Colon Cancer Cells (e.g., SW480) | Potently inhibited growth in xenograft models. | nih.gov |
A primary mechanism by which many naphthothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov This process can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov
Research on Naphtho[1,2-b]furan-4,5-dione (NFD), a related naphthoquinone derivative, shows that it induces apoptosis in breast cancer cells (MDA-MB-231). nih.gov This was characterized by an increase in the sub-G1 cell population, externalization of phosphatidylserine, and the activation of caspases, which are key proteases that execute cell death. nih.gov The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria. nih.gov Studies on thiazole-phthalimide derivatives confirm their ability to induce apoptosis through this intrinsic pathway, as evidenced by DNA fragmentation and the activation of caspase-3. nih.gov
The anticancer activity of naphthothiazole derivatives is often linked to their ability to inhibit specific enzymes and proteins that are critical for tumor growth, survival, and metastasis.
Matrix Metalloproteinases (MMPs): MMPs, particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. mdpi.com Certain ruthenium complexes have been shown to inhibit both MMP-2 and MMP-9 activities with IC50 values in the low micromolar range (2 to 12 µM). mdpi.com This inhibition can prevent the detachment of cancer cells from the primary tumor, thereby reducing their metastatic potential. mdpi.com
Kinases: Protein kinases are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer. nih.govmdpi.com Thiazole-containing compounds have been successfully developed as kinase inhibitors. nih.gov For example, Naphtho[1,2-b]furan-4,5-dione activates c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which play important roles in mediating apoptosis in breast cancer cells. nih.gov Other thiazole derivatives have been designed to inhibit cyclin-dependent kinases (CDKs) and B-RAF kinase, which are involved in cell cycle progression and melanoma, respectively. nih.gov
Anti-apoptotic BCL2 Proteins: The survival of cancer cells often depends on their ability to evade apoptosis. They achieve this in part through the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 and Bcl-xL. nih.govnih.gov These proteins prevent the release of cytochrome c from the mitochondria. nih.gov Naphthoquinone derivatives have been shown to induce apoptosis by down-regulating these anti-apoptotic proteins. nih.gov The inhibition of Bcl-2 and Bcl-xL disrupts the balance between pro-survival and pro-death proteins, tipping the cell towards apoptosis. nih.govnih.gov This makes the inhibition of anti-apoptotic Bcl-2 proteins a key strategy in modern cancer therapy. nih.govresearchgate.net
Neuroprotective Effects and Neurological Targets
Naphthothiazole derivatives have demonstrated significant potential in the realm of neuroprotection, with research highlighting their interactions with key neurological targets and their ability to counteract pathological processes in neurodegenerative diseases.
Potassium Channel Activation (KCa2, KCa3.1)
A notable derivative, Naphtho[1,2-d]thiazol-2-ylamine, also known as SKA-31, has been identified as a novel activator of small-conductance (KCa2) and intermediate-conductance (KCa3.1) calcium-activated potassium channels. doi.orgsigmaaldrich.com These channels are crucial for modulating calcium-signaling and membrane potential in both excitable and non-excitable cells. doi.orgsigmaaldrich.com The activation of KCa2 and KCa3.1 channels is considered a promising therapeutic strategy for conditions like ataxia and epilepsy. doi.orgsigmaaldrich.com
Structure-activity relationship (SAR) studies have been conducted to optimize the benzothiazole (B30560) pharmacophore of SKA-31 to achieve greater selectivity for KCa3.1. nih.gov This has led to the identification of compounds like SKA-111 (5-methylnaphtho[1,2-d]thiazol-2-amine), which shows a 123-fold selectivity for KCa3.1 over KCa2.3. nih.gov Another compound, SKA-121 (5-methylnaphtho[2,1-d]oxazol-2-amine), exhibits 41-fold selectivity for KCa3.1. nih.gov These selective activators are valuable tools for studying the specific roles of these channels and hold potential for targeted therapeutic interventions. nih.govmdpi.com The activation of KCa3.1 channels, in particular, has been suggested as a new therapeutic target for hypertension due to its role in endothelium-dependent vasorelaxation. doi.org
Table 1: Selectivity of Naphthothiazole Derivatives for KCa Channels
| Compound | Target | EC50 | Selectivity |
| SKA-111 | KCa3.1 | 111 ± 27 nM | 123-fold over KCa2.3 |
| KCa2.3 | 13.7 ± 6.9 μM | ||
| SKA-121 | KCa3.1 | 109 ± 14 nM | 41-fold over KCa2.3 |
| KCa2.3 | 4.4 ± 1.6 μM |
Role in Ameliorating Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of several neurodegenerative diseases. nih.govresearchgate.net Naphtho[1,2-d]thiazol-2-amine (NTA) and its derivatives have shown promising antioxidant properties. nih.govresearchgate.net
In a model of haloperidol-induced catalepsy, a condition linked to oxidative damage in the brain, pretreatment with NTA significantly mitigated the cataleptic state. nih.gov This protective effect was associated with a reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and a restoration of the levels of endogenous antioxidants such as glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and glutathione peroxidase (GSH-Px) in the brain. nih.govresearchgate.net These findings suggest that NTA can reduce oxidative stress by enhancing the activity of detoxifying enzymes and controlling the production of free radicals. nih.gov
Anti-Parkinsonian Activity
The neuroprotective effects of Naphtho[1,2-d]thiazol-2-amine (NTA) extend to its potential as an anti-Parkinsonian agent. nih.govresearchgate.net Parkinson's disease is characterized by the progressive loss of dopaminergic neurons, with oxidative stress playing a significant role in this neurodegenerative process. nih.govnih.gov
Studies using a haloperidol-induced catalepsy model in mice, which mimics some aspects of Parkinsonism, have demonstrated that NTA can significantly reduce the severity of catalepsy in a dose-dependent manner. nih.gov This behavioral improvement is linked to the compound's ability to counteract oxidative stress within the brain. nih.gov By reducing lipid peroxidation and boosting the brain's natural antioxidant defenses, NTA shows potential as an adjunct therapy for preventing and treating neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.net
Anti-Inflammatory Properties
Beyond their neuroprotective effects, certain naphthothiazole derivatives have also been investigated for their anti-inflammatory properties. nih.gov While some studies on related thiazole structures, such as thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives, have shown significant anti-inflammatory and analgesic activities with reduced ulcerogenic risk, the specific anti-inflammatory mechanisms of Naphtho[1,2-d]thiazol-2(1H)-one are still an area of active research. nih.gov The broader class of thiazole-containing compounds is known for a range of pharmacological activities, including anti-inflammatory effects. nih.govnih.gov Further investigation is needed to fully characterize the anti-inflammatory potential of Naphtho[1,2-d]thiazol-2(1H)-one and its derivatives.
Enzyme Inhibition Studies
The inhibitory effects of naphthothiazole derivatives on various enzymes are a key area of pharmacological research, revealing their potential to modulate specific biological pathways.
Beta-Ketoacyl-ACP-Synthase III
Beta-Ketoacyl-ACP-Synthase III (FabH) is a crucial enzyme in the initiation of fatty acid biosynthesis in bacteria. nih.govresearchgate.netwikipedia.org The inhibition of this enzyme is a promising strategy for developing new antibacterial agents. nih.govresearchgate.net While direct studies on Naphtho[1,2-d]thiazol-2(1H)-one's effect on FabH are not extensively documented, research on related structures provides valuable insights. For instance, derivatives of 1,2-dithiole-3-one have been identified as potent inhibitors of FabH. nih.gov Given the structural similarities, it is plausible that naphthothiazole derivatives could also exhibit inhibitory activity against this enzyme, representing a potential avenue for future drug discovery.
Acetylcholinesterase and Butyrylcholinesterase
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a well-established therapeutic approach for managing Alzheimer's disease. nih.govnih.gov Research into various heterocyclic compounds, including those with a thiazole core, has revealed their potential as cholinesterase inhibitors. nih.gov
A study on a series of novel 1,2,3-triazolo(thieno)stilbenes and their photochemically transformed thienobenzo/naphtho-triazole products investigated their ability to inhibit AChE and BChE. nih.gov The results indicated that while some thienobenzo-triazoles showed good dual activity as cholinesterase inhibitors and anti-inflammatory agents, the tested naphtho-triazoles demonstrated more potent anti-inflammatory effects but not significant cholinesterase inhibition. nih.gov However, a specific naphtho-triazole derivative with 4-pentenyl substituents showed notable potential as a cholinesterase inhibitor. nih.gov This suggests that specific structural modifications to the naphthothiazole scaffold could lead to effective AChE and BChE inhibitors.
Table 2: Investigated Biological Activities of Naphthothiazole Derivatives
| Biological Activity | Target/Model | Key Findings |
| Neuroprotection | Potassium Channels (KCa2, KCa3.1) | Activation by SKA-31 and its derivatives. doi.orgsigmaaldrich.comnih.govnih.gov |
| Oxidative Stress Models | Reduction of MDA, restoration of GSH, SOD, and GSH-Px. nih.govresearchgate.net | |
| Parkinson's Disease Model | Amelioration of haloperidol-induced catalepsy. nih.govresearchgate.net | |
| Anti-Inflammatory | General | Potential anti-inflammatory properties noted for the broader thiazole class. nih.govnih.govnih.gov |
| Enzyme Inhibition | Beta-Ketoacyl-ACP-Synthase III | Potential for inhibition based on related structures. nih.govresearchgate.netwikipedia.orgresearchgate.net |
| Acetylcholinesterase/Butyrylcholinesterase | Some derivatives show potential, but generally more potent as anti-inflammatory agents. nih.govnih.gov |
Structure Activity Relationship Sar Studies of Naphthothiazole Derivatives
Impact of Substituent Groups on Biological Efficacy
The type and position of substituent groups on the naphthothiazole scaffold can dramatically alter the biological effectiveness of the resulting compounds. Research has shown that even minor chemical modifications can lead to significant changes in activity, turning an inactive compound into a potent therapeutic agent.
For instance, in a series of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea derivatives evaluated for antiparkinsonian activity, the nature of the substituent on the phenyl ring played a key role. It was observed that compounds bearing a methoxy (B1213986) group on the phenyl ring exhibited potent activity. bioinformation.net This suggests that the electronic and steric properties of the methoxy group are favorable for the compound's interaction with its biological target in the context of Parkinson's disease.
In the realm of antimicrobial agents, a study on new Naphtho nih.govumsha.ac.irresearchcommons.orgtriazolo-thiadiazine derivatives, which contain a related naphthyl core, demonstrated a clear SAR for their antibacterial effects. The widest spectrum of activity was seen in derivatives where the phenyl ring attached to the triazole moiety had either an electron-withdrawing or an electron-releasing substituent at the C-2 position. umsha.ac.ir This indicates that substitution at this specific position is critical for antibacterial efficacy against both S. aureus and MRSA. Notably, the derivative with a C-2 hydroxyphenyl group was identified as the most potent antibacterial compound in the series. umsha.ac.ir This highlights the importance of a hydroxyl group at this position for maximizing antibacterial action.
The following table summarizes the impact of different substituent groups on the biological efficacy of naphthothiazole and related derivatives:
| Core Structure | Substituent Group | Position | Biological Activity | Effect |
|---|---|---|---|---|
| 1-(phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea | Methoxy | Phenyl ring | Antiparkinsonian | Potent activity bioinformation.net |
| Naphtho nih.govumsha.ac.irresearchcommons.orgtriazolo-thiadiazine | Electron-withdrawing/releasing group | C-2 of phenyl on triazole | Antibacterial | Wide spectrum of activity umsha.ac.ir |
| Naphtho nih.govumsha.ac.irresearchcommons.orgtriazolo-thiadiazine | Hydroxyphenyl | C-2 of phenyl on triazole | Antibacterial | Most potent in series umsha.ac.ir |
Correlation Between Structural Motifs and Receptor Binding Affinity
The therapeutic effect of a drug is often initiated by its binding to a specific biological receptor. The affinity of this binding is highly dependent on the three-dimensional structure of the molecule and its ability to form favorable interactions with the receptor's binding site. Molecular docking studies are computational techniques that predict the preferred orientation of a molecule when bound to a receptor, providing insights into the binding affinity and the nature of the molecular interactions.
For a series of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea derivatives with antiparkinsonian activity, molecular docking studies were conducted to understand their interaction with the human adenosine (B11128) A2A receptor (AA2AR), a key target in Parkinson's disease treatment. nih.gov The results showed that these derivatives fit into the inhibitor binding cavity of the AA2AR, in a manner similar to the known antagonist ZM-241385. bioinformation.netnih.gov
The docking analysis revealed that the binding is stabilized by a combination of hydrophilic and lipophilic interactions. Potent derivatives, particularly those with a methoxy group on the phenyl ring, demonstrated lower binding energies, which corresponds to higher binding affinity. bioinformation.net A good correlation was found between the calculated docking score and the experimentally observed antiparkinsonian activity, supporting the reliability of the docking model. bioinformation.netnih.gov This correlation suggests that the structural motifs of these naphthothiazole derivatives are well-suited for binding to the AA2AR, and that their antiparkinsonian effects are likely mediated through the antagonism of this receptor.
The table below presents the molecular docking results for selected naphthothiazole derivatives with the human adenosine A2A receptor.
| Compound Derivative | Target Receptor | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| 1-(phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea | Human Adenosine A2A Receptor (AA2AR) | Varies with substituent | Hydrophilic and lipophilic interactions bioinformation.net |
| Methoxy-substituted derivatives | Human Adenosine A2A Receptor (AA2AR) | Lower (higher affinity) | Enhanced binding interactions bioinformation.net |
Influence of Fused Ring Systems on Bioactivity
The fusion of additional ring systems to the Naphtho[1,2-d]thiazol-2(1H)-one core can significantly modulate its biological properties. This structural modification can alter the molecule's size, shape, lipophilicity, and electronic distribution, which in turn affects its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.
For example, the synthesis of tetracyclic quinones by fusing a thiazole (B1198619) ring to naphthofuranquinones and naphthothiophenequinones has been explored for antiprotozoal activity. nih.gov These fused systems were evaluated against Leishmania donovani and Toxoplasma gondii. The results indicated that almost all the tested compounds, including the fused systems, exhibited significant antiprotozoal activities with lower cytotoxicity compared to reference compounds. nih.gov One of the synthesized naphthofuranquinones with a fused thiazole ring, compound 14a , showed one of the best activities against both L. donovani and T. gondii with low toxicity. nih.gov This demonstrates that the creation of a larger, more complex fused ring system can lead to potent and selective biological activity.
In another study, a series of novel naphtho[1,2-e] bioinformation.netnih.govoxazines bearing an arylsulfonamide moiety were synthesized and evaluated for their anticancer and antifungal activities. doi.org This represents a different type of fused ring system on the naphthalene (B1677914) core. Several of these compounds showed remarkable anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with potencies comparable to the established drug 5-fluorouracil. doi.org These compounds were also found to have significant antifungal activity, particularly against Candida albicans. doi.org
Furthermore, the influence of fused rings has been investigated in steroidal systems. The fusion of a 1,2,3-triazole or a 1,2,3-thiadiazole (B1210528) ring to the D-ring of dehydroepiandrosterone (B1670201) (DHEA) resulted in derivatives with potent antitumor activity. nih.govnih.gov These studies, while not on the Naphtho[1,2-d]thiazol-2(1H)-one scaffold itself, illustrate the principle that fusing an additional heterocyclic ring can be a powerful strategy to enhance the biological efficacy of a core structure.
Advanced Applications in Materials Science and Catalysis
Organic Semiconductors
The rigid, planar structure and extended π-conjugation of the naphthothiazole core make it an attractive building block for organic semiconductor materials. While direct studies on Naphtho[1,2-d]thiazol-2(1H)-one are limited, related naphthothiadiazole isomers have demonstrated significant promise. For instance, derivatives of naphtho[2,3-c] rsc.orgnih.govmdpi.comthiadiazole (NTD) have been shown to possess ambipolar charge-transporting properties, meaning they can conduct both holes and electrons. rsc.org In one study, a derivative of NTD exhibited hole and electron mobilities of 7.16 × 10⁻⁴ and 6.19 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively, highlighting its potential for use in organic field-effect transistors (OFETs). rsc.org
Furthermore, other isomers like naphtho[1,2-c:5,6-c′]bis rsc.orgnih.govmdpi.comthiadiazole (NTz) have been successfully incorporated as electron-deficient units in nonfullerene acceptors for organic solar cells (OSCs). nih.govresearchgate.net These materials are crucial for efficient charge separation in the active layer of photovoltaic devices. The introduction of the NTz unit helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the acceptor molecule, which is a key parameter for achieving high power conversion efficiencies. nih.gov Polymers based on NTz have led to OSCs with efficiencies exceeding 10%. nih.gov These findings suggest that the Naphtho[1,2-d]thiazole (B8768961) framework is a promising candidate for the development of new high-performance organic semiconductors.
Fluorescent Materials
Derivatives of the naphthothiazole family are also being investigated for their fluorescent properties. The extended aromatic system allows for strong absorption of light and efficient emission, which can be tuned by chemical modification. For example, naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives have been synthesized and shown to exhibit fluorescence with large Stokes shifts (the difference between the absorption and emission maxima), a desirable property for applications in bio-imaging and sensing to avoid interference from scattered excitation light. mdpi.com By introducing different nitrogen-containing heterocycles at the 2-position of the thiazole (B1198619) ring, researchers were able to achieve significant bathochromic (red) shifts in the emission wavelength, with some derivatives fluorescing in the orange-red region of the spectrum (over 600 nm) in polar solvents. mdpi.com
Similarly, certain naphtho[2,3-c] rsc.orgnih.govmdpi.comthiadiazole derivatives have been reported to have high fluorescence quantum yields. rsc.org The ability to tune the emission color and efficiency through synthetic chemistry makes these compounds attractive for the development of new fluorescent probes and labels.
Optoelectronic Devices
The promising semiconductor and fluorescent properties of naphthothiazole derivatives make them suitable for a range of optoelectronic devices. Their application in OSCs as nonfullerene acceptors is a prominent example. nih.govresearchgate.net In dye-sensitized solar cells (DSSCs), dipolar dyes containing a naphtho[2,3-c] rsc.orgnih.govmdpi.comthiadiazole unit have been used as sensitizers, achieving power conversion efficiencies of up to 7.53%. researchgate.net
In the realm of light-emitting devices, the ambipolar charge transport and high fluorescence quantum yields of some naphtho[2,3-c] rsc.orgnih.govmdpi.comthiadiazole derivatives are highly advantageous for organic light-emitting diodes (OLEDs). rsc.org Materials that can efficiently transport both electrons and holes simplify device architecture and can lead to improved performance. Additionally, related thiazolo[5,4-d]thiazole (B1587360) derivatives are being explored for use in solid-state photonic and fluorescence-based optical devices, further underscoring the potential of this class of materials. rsc.org
Chemical Sensors
The development of chemical sensors based on Naphtho[1,2-d]thiazol-2(1H)-one is a nascent area of research. However, the inherent fluorescence of related derivatives provides a strong basis for their use in this field. The fluorescence of these molecules can be quenched or enhanced in the presence of specific analytes, forming the basis of a detection mechanism. The ability to modify the substituents on the naphthothiazole core allows for the tuning of its interaction with target molecules, potentially leading to highly selective and sensitive chemical sensors.
Precursors for N-Heterocyclic Carbenes (NHCs) in Catalysis
A significant application of the naphtho[1,2-d]thiazole framework is in the field of catalysis, specifically as precursors to N-Heterocyclic Carbenes (NHCs). NHCs are a class of persistent carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. The deprotonation of an N-substituted naphtho[1,2-d]thiazolium salt yields the corresponding Naphtho[1,2-d]thiazol-2-ylidene, a type of thiazol-2-ylidene NHC.
Thiazol-2-ylidenes are known to be strong σ-donors and have better π-accepting properties compared to the more common imidazol-2-ylidenes. nih.govresearchgate.net This unique electronic profile, stemming from the replacement of a nitrogen atom in the heterocyclic ring with a sulfur atom, makes them highly effective ligands for a variety of transition metals. The resulting metal complexes often exhibit enhanced catalytic activity. The general mechanism for NHC-catalyzed reactions, such as the benzoin (B196080) condensation, involves the initial deprotonation of the precursor salt to form the active NHC catalyst. nih.gov
Table 1: Comparison of Electronic Properties of NHCs
| NHC Type | σ-Donating Ability | π-Accepting Ability |
|---|---|---|
| Imidazol-2-ylidene (e.g., IPr) | Strong | Weak |
Data inferred from spectroscopic and computational studies. nih.govresearchgate.net
Use in Organometallic Complexes for Organic Reactions (e.g., Cross-Coupling, Hydrogenation)
The Naphtho[1,2-d]thiazol-2-ylidene ligand can be incorporated into organometallic complexes to catalyze a variety of organic reactions. The strong M-C(NHC) bond (where M is a metal) leads to robust catalysts with high stability. While research on NHCs derived specifically from Naphtho[1,2-d]thiazol-2(1H)-one is still developing, the broader class of thiazol-2-ylidene ligands has shown great promise.
For example, silver(I)-NHC complexes derived from N-aryl thiazoles have been shown to be highly active catalysts for the electrophilic cyclization of N-propargylic amides to form valuable oxazoline (B21484) heterocycles under mild conditions. nih.govresearchgate.netresearchgate.net These thiazol-2-ylidene-based catalysts significantly outperform their imidazol-2-ylidene counterparts in this transformation. researchgate.net
In the area of cross-coupling reactions, nickel complexes have been used to catalyze the reaction of 2-methylthiobenzo[d]thiazoles with organoaluminum reagents, demonstrating the utility of C-S bond activation in this class of compounds. rsc.org Palladium complexes bearing NHC ligands are widely used for various cross-coupling reactions, such as Suzuki-Miyaura couplings. carbene.de Although direct examples using Naphtho[1,2-d]thiazol-2-ylidene are not yet prevalent in the literature, the known reactivity of related systems suggests a high potential for this application. Similarly, while ruthenium-catalyzed asymmetric hydrogenation has been demonstrated for related heterocyclic systems, the application of Naphtho[1,2-d]thiazol-2-ylidene complexes in hydrogenation is an area ripe for exploration. researchgate.net
Future Research Directions for Naphtho 1,2 D Thiazol 2 1h One 9ci
Exploration of New Synthetic Methodologies
The development of efficient and versatile synthetic routes is fundamental to advancing the study of Naphtho[1,2-d]thiazol-2(1H)-one and its derivatives. While classical methods such as the Hugerschoff reaction have been employed for synthesizing related aminothiazoles, future research should focus on modern synthetic strategies. nih.gov
Key areas for exploration include:
Green Chemistry Approaches: Developing environmentally benign synthetic protocols that utilize safer solvents, reduce energy consumption, and minimize waste generation. Visible-light-initiated cascade reactions, which can be performed under ambient and external photocatalyst-free conditions, represent a promising avenue. researchgate.net
One-Pot and Multicomponent Reactions: Designing one-pot, multicomponent reactions to construct the naphthothiazole core and introduce diversity in a single, efficient step. researchgate.net This approach aligns with the principles of atom economy and operational simplicity.
Flow Chemistry: Exploring the application of continuous flow technologies for the synthesis of Naphtho[1,2-d]thiazol-2(1H)-one, which can offer advantages in terms of scalability, safety, and process control.
Development of Novel Derivatization Strategies
To explore the structure-activity relationship (SAR) and fine-tune the properties of the Naphtho[1,2-d]thiazol-2(1H)-one scaffold, the development of diverse derivatization strategies is crucial. Research should move beyond simple substitutions to include the introduction of complex and functional moieties.
Future derivatization efforts could focus on:
N-Substitutions: Synthesizing a library of N-substituted derivatives to modulate lipophilicity, hydrogen bonding capacity, and steric bulk, which can significantly impact biological activity and pharmacokinetic properties. researchgate.net
Hybrid Molecule Synthesis: Creating hybrid molecules by incorporating other pharmacologically active scaffolds onto the Naphtho[1,2-d]thiazol-2(1H)-one core. This could lead to compounds with dual or synergistic biological activities. researchgate.netarkat-usa.org
Cyclization Reactions: Investigating the cyclization of thiourea derivatives of naphthothiazoles to create novel fused heterocyclic systems with potentially unique biological profiles. nih.gov
In-depth Mechanistic Elucidation of Biological Activities
While derivatives of the naphthothiazole scaffold have shown a range of biological activities, including antimicrobial, anticancer, and potassium channel modulation, the underlying mechanisms of action are often not fully understood. globalresearchonline.netmdpi.comnih.govmdpi.com A deeper mechanistic understanding is essential for rational drug design and optimization.
Future research should prioritize:
Target Identification and Validation: Employing chemical proteomics and other advanced techniques to identify the specific molecular targets of biologically active Naphtho[1,2-d]thiazol-2(1H)-one derivatives.
Enzyme Inhibition Studies: For derivatives showing anticancer or antimicrobial activity, conducting detailed enzyme inhibition assays to determine their effect on key cellular pathways. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a wide range of derivatives to build comprehensive SAR models. This will help in identifying the key structural features responsible for a particular biological effect. mdpi.com
Cellular and In Vivo Models: Moving beyond initial in vitro screenings to evaluate the efficacy and mechanism of action in more complex cellular and animal models of disease. The related compound Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) has been studied in vivo for its effects on blood pressure through potassium channel activation, serving as a model for future studies. nih.govnih.govsemanticscholar.org
Advanced Spectroscopic and Computational Characterization
A thorough understanding of the physicochemical properties of Naphtho[1,2-d]thiazol-2(1H)-one is fundamental for its development. While standard spectroscopic techniques are routinely used, the application of more advanced methods can provide deeper insights. nih.govmdpi.comnih.gov
Future characterization efforts should include:
Advanced NMR Spectroscopy: Utilizing 2D NMR techniques to unambiguously determine the structure of new derivatives and to study their conformational dynamics in solution. uobaghdad.edu.iq
X-ray Crystallography: Obtaining single-crystal X-ray structures to provide definitive proof of stereochemistry and to understand the solid-state packing and intermolecular interactions.
Computational Modeling: Employing density functional theory (DFT) and other computational methods to calculate electronic properties, molecular orbitals (HOMO/LUMO), and to predict spectroscopic characteristics. nih.gov
Molecular Docking and Dynamics: Using in silico tools to model the interaction of Naphtho[1,2-d]thiazol-2(1H)-one derivatives with their biological targets, providing insights into binding modes and guiding the design of more potent compounds. nih.govresearchgate.netmdpi.com
| Technique | Application in Future Research |
| 2D NMR (HSQC, HMBC) | Unambiguous structural elucidation of novel derivatives. |
| X-ray Crystallography | Determination of solid-state conformation and intermolecular interactions. |
| DFT Calculations | Prediction of electronic properties and spectroscopic data. |
| Molecular Docking | Elucidation of binding modes with biological targets. |
| Molecular Dynamics | Simulation of the dynamic behavior of ligand-protein complexes. |
Expansion into Emerging Applications
Beyond the traditional focus on biological activity, the unique structural and electronic properties of the naphthothiazole core suggest potential for a broader range of applications.
Future research should explore the potential of Naphtho[1,2-d]thiazol-2(1H)-one derivatives in:
Materials Science: Investigating their use as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), leveraging the extended π-system of the naphthalene (B1677914) core.
Fluorescent Probes: Developing derivatives with tailored photophysical properties for use as fluorescent sensors or probes for detecting specific ions, molecules, or biological processes. Some related naphtho[2,3-d]thiazole-4,9-diones have already shown interesting fluorescent properties. mdpi.com
Agrochemicals: Screening for potential herbicidal, insecticidal, or fungicidal activities, as thiazole-containing compounds are known to be effective in agricultural applications.
Q & A
Q. How can Naphtho[1,2-d]thiazol-2(1H)-one derivatives be tailored for dye-sensitized solar cells (DSSCs)?
Q. What safety considerations are critical when handling Naphtho[1,2-d]thiazol-2(1H)-one derivatives?
- Methodological Answer :
- Toxicity Screening : Ames tests for mutagenicity (e.g., derivatives with bromine show higher toxicity) .
- Handling Protocols : Use fume hoods for reactions involving SnCl₂/HCl (corrosive gases) .
- Waste Management : Neutralize acetic anhydride residues with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
